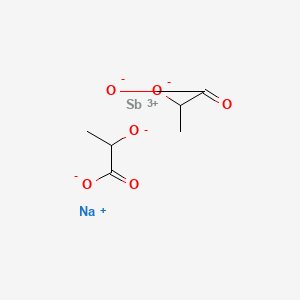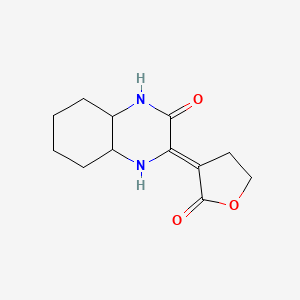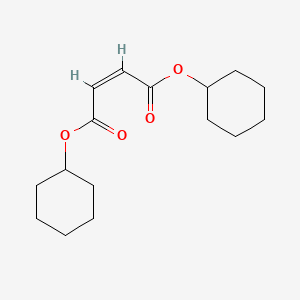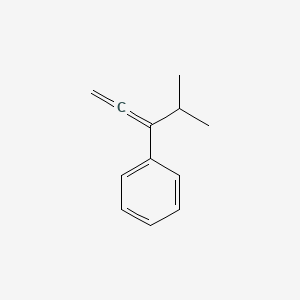
(1-Isopropyl-propa-1,2-dienyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Isopropyl-propa-1,2-dienyl)-benzene is an organic compound that belongs to the class of alkenes It features a benzene ring substituted with a propa-1,2-dienyl group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with propa-1,2-dienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-5°C
Solvent: Dichloromethane or another non-polar solvent
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(1-Isopropyl-propa-1,2-dienyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in CCl4, HNO3 in H2SO4
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Brominated or nitrated derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1-Isopropyl-propa-1,2-dienyl)-benzene exerts its effects depends on its interactions with molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Pathways: The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular functions.
相似化合物的比较
Similar Compounds
Propa-1,2-dienyl-benzene: Lacks the isopropyl group, leading to different reactivity and properties.
Isopropyl-benzene (Cumene): Lacks the propa-1,2-dienyl group, used in the production of phenol and acetone.
Allyl-benzene: Contains an allyl group instead of a propa-1,2-dienyl group, used in flavor and fragrance industries.
Uniqueness
(1-Isopropyl-propa-1,2-dienyl)-benzene is unique due to the presence of both the isopropyl and propa-1,2-dienyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
57188-74-6 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,1H2,2-3H3 |
InChI 键 |
SPKQMFLFHQZXCH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=C=C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


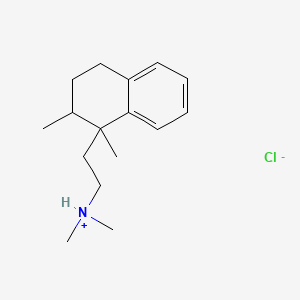
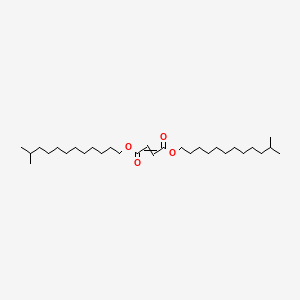
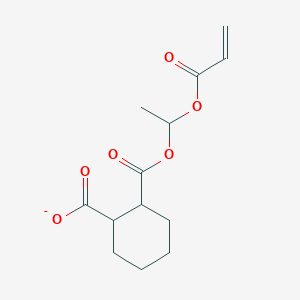
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

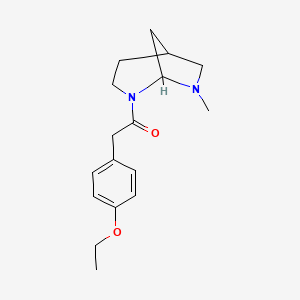
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
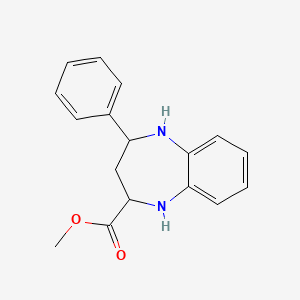
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
